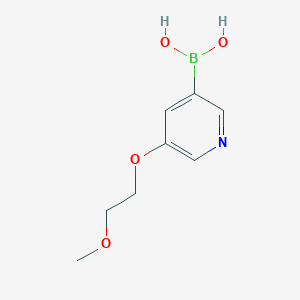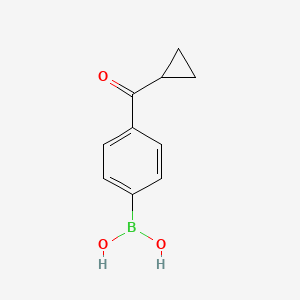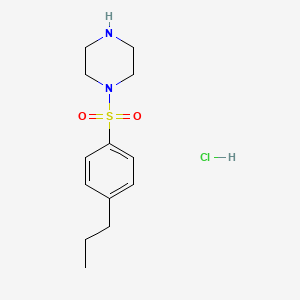
1-(4-Propylbenzenesulfonyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(4-Propylbenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2S . It has an average mass of 304.836 Da and a monoisotopic mass of 304.101227 Da .
Molecular Structure Analysis
The molecular structure of 1-(4-Propylbenzenesulfonyl)piperazine hydrochloride consists of a piperazine ring, which is a six-membered ring containing two opposing nitrogen atoms. Attached to this ring is a propylbenzenesulfonyl group .Physical And Chemical Properties Analysis
1-(4-Propylbenzenesulfonyl)piperazine hydrochloride is a powder at room temperature . Its IUPAC name is 1-[(4-propylphenyl)sulfonyl]piperazine hydrochloride .Applications De Recherche Scientifique
Synthesis and Metabolic Profiling
1-(4-Propylbenzenesulfonyl)piperazine hydrochloride plays a crucial role in the synthesis and metabolic profiling of various pharmaceutical compounds. Research indicates that arylpiperazine derivatives, including those with sulfonyl piperazine structures, undergo extensive metabolic processes, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites distribute extensively in tissues, including the brain, indicating their significance in pharmacological actions of arylpiperazine derivatives used for treating depression, psychosis, or anxiety. The review by Caccia (2007) provides a comprehensive understanding of the disposition and metabolism of 1-aryl-piperazines formed from arylpiperazine derivatives.
Anti-Mycobacterial Activity
Piperazine and its analogues, including 1-(4-Propylbenzenesulfonyl)piperazine hydrochloride, have demonstrated significant anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review by Girase et al. (2020) highlights the importance of piperazine as a core structure in developing potent anti-TB molecules, emphasizing the structure-activity relationship (SAR) that aids in the rational design of new anti-mycobacterial agents.
Therapeutic Uses and Patent Insights
The therapeutic versatility of piperazine derivatives, including their use in developing drugs for a wide range of conditions such as antipsychotic, anti-inflammatory, anticancer, and antiviral applications, is well-documented. Rathi et al. (2016) provided an extensive review of patents covering piperazine compounds with therapeutic uses, underscoring the scaffold's broad potential and flexibility in drug discovery.
Pharmacological Insights
Pharmacological research on 1-(4-Propylbenzenesulfonyl)piperazine hydrochloride and similar compounds has shed light on their diverse pharmacodynamic profiles. These studies explore the mechanisms of action, therapeutic efficacy, and metabolic pathways, contributing significantly to our understanding of their role in treating various disorders. For instance, the exploration of reactive intermediates in drug metabolism, as investigated by Attwa et al. (2018) for saracatinib, reveals the complexity of metabolic transformations and their implications for drug safety and efficacy.
Safety And Hazards
The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing thoroughly after handling, and wearing protective gloves and eye protection .
Propriétés
IUPAC Name |
1-(4-propylphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S.ClH/c1-2-3-12-4-6-13(7-5-12)18(16,17)15-10-8-14-9-11-15;/h4-7,14H,2-3,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEIVUGQQWDFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propylbenzenesulfonyl)piperazine hydrochloride | |
CAS RN |
1181458-47-8 | |
| Record name | Piperazine, 1-[(4-propylphenyl)sulfonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



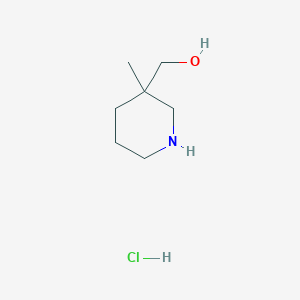



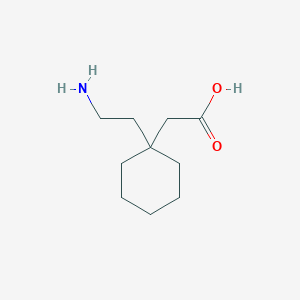

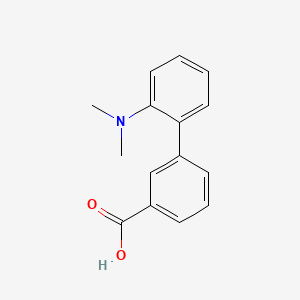


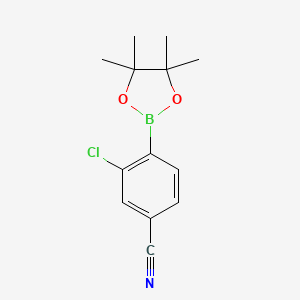
![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)

